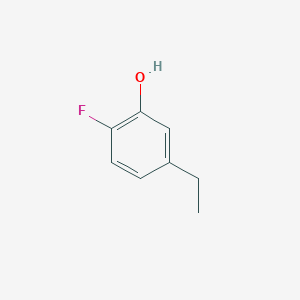

5-Ethyl-2-Fluorphenol

Übersicht

Beschreibung

5-Ethyl-2-fluorophenol is a useful chemical compound with a variety of research applications . It belongs to the main category of Alcohols / Alkoxides / Phenols / Hydroxy compounds Halides / Halide containing compounds . The molecular formula of 5-Ethyl-2-fluorophenol is C8H9FO and its molecular weight is 140.155 .

Synthesis Analysis

The synthesis of fluorinated compounds like 5-Ethyl-2-fluorophenol has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is a promising method . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis

The molecular structure of 5-Ethyl-2-fluorophenol consists of a benzene ring substituted with a fluorine atom and an ethyl group . The presence of the fluorine atom introduces unique properties to the compound due to the high electronegativity of fluorine.Wissenschaftliche Forschungsanwendungen

Umweltwissenschaften: Sorptionsprozesse

5-Ethyl-2-Fluorphenol kann aufgrund seiner phenolischen Struktur eine Rolle bei Sorptionsprozessen spielen. Sorption ist entscheidend für die Entfernung von Schadstoffen aus der Umwelt, und phenolische Verbindungen sind bekannt für ihre Wechselwirkung mit Sorbentien wie modifizierten Silika und porösen Kohlenstoffen . Die einzigartige Struktur der Verbindung könnte ihre physikalischen Eigenschaften wie Löslichkeit und Siedepunkte beeinflussen, was sich wiederum auf ihre Sorptionskapazität und ihre Anwendungen in der Umwelt auswirkt.

Medizin: Arzneimittelstoffwechsel und Pharmakokinetik

Im medizinischen Bereich ist der Metabolismus von fluororganischen Verbindungen, einschließlich Fluorphenolen, von Bedeutung. Diese Verbindungen können die physikalisch-chemischen Eigenschaften von Arzneimitteln verändern und so ihre biologische Aktivität, Stabilität und Lipophilie beeinflussen . Das Verständnis des Metabolismus solcher Verbindungen kann zur Entwicklung neuer Arzneimittel mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen.

Landwirtschaft: Pestizidabbau

Fluorphenole, einschließlich Derivaten wie this compound, werden in der Landwirtschaft als Pestizide und Herbizide eingesetzt. Mikroorganismen im Boden können auf diese Verbindungen stoßen, was zu einer möglichen Biotransformation führen kann . Forschungen zum Metabolismus dieser Verbindungen durch Pflanzenzellkulturen, wie z. B. Nicotiana tabacum, können Einblicke in ihr Umweltschicksal und ihre Auswirkungen auf landwirtschaftliche Praktiken liefern .

Materialwissenschaften: Synthese von fortschrittlichen Materialien

In der Materialwissenschaft kann this compound als Baustein für die Synthese komplexer Materialien verwendet werden. Seine molekulare Struktur ermöglicht die Herstellung verschiedener Derivate, die zur Entwicklung neuer Materialien mit spezifischen Eigenschaften für industrielle Anwendungen eingesetzt werden können .

Analytische Chemie: Spektrometrische Analyse

Das Potenzial der Verbindung in der analytischen Chemie liegt in ihrer Verwendung in der spektrometrischen Analyse. Ihre einzigartige chemische Struktur könnte sich als vorteilhaft für den qualitativen und quantitativen Nachweis von Schadstoffen erweisen und so zur Weiterentwicklung analytischer Methoden für ökologische Nachhaltigkeit beitragen .

Biochemie: Enzymsubstratspezifität

In der Biochemie könnte this compound als Substrat für Enzyme wie Tyrosin-Phenol-Lyase untersucht werden. Dieses Enzym wird für die Biosynthese von L-Tyrosin und seinen Derivaten verwendet, die wertvolle Zwischenprodukte in der pharmazeutischen Industrie sind . Forschungen zur Substratspezifität solcher Enzyme können zur Produktion wichtiger Biomoleküle führen.

Pharmakologie: Entwicklung von Radiopharmazeutika

Fluorphenole werden bei der Synthese von Radiopharmazeutika für Bildgebungs- und diagnostische Zwecke eingesetzt. Die Einarbeitung von Fluor in organische Verbindungen kann ihre Eigenschaften für medizinische Bildgebungsanwendungen verbessern . This compound könnte als Vorläufer bei der Entwicklung solcher Radiopharmazeutika dienen.

Industrielle Prozesse: Abwasserbehandlung

Die Rolle von this compound in industriellen Prozessen könnte in der Behandlung von Abwasser liegen. Seine phenolische Struktur könnte bei Verfahren wie der Elektro-Fenton-Oxidation nützlich sein, die zur Abbau von Farbstoffen und anderen Schadstoffen in industriellen Abwässern eingesetzt wird .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that phenolic compounds, such as 5-ethyl-2-fluorophenol, can interact with various enzymes and biological systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-2-fluorophenol. For instance, the compound’s action may be affected by the presence of other chemicals in the environment .

Biochemische Analyse

Biochemical Properties

5-Ethyl-2-fluorophenol, like other fluorinated phenols, can participate in various biochemical reactions. The presence of the fluorine atom, a strong electron-withdrawing group, can significantly influence these reactions For instance, it can affect the acidity of the phenol group and the reactivity of the compound

Cellular Effects

This suggests that 5-Ethyl-2-fluorophenol might interact with certain cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

For instance, they can participate in free radical reactions and nucleophilic substitutions . These reactions could potentially lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules.

Metabolic Pathways

This suggests that 5-Ethyl-2-fluorophenol might be involved in similar metabolic pathways, potentially interacting with certain enzymes or cofactors .

Eigenschaften

IUPAC Name |

5-ethyl-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGSGAMJZBVTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595776 | |

| Record name | 5-Ethyl-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891843-05-3 | |

| Record name | 5-Ethyl-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

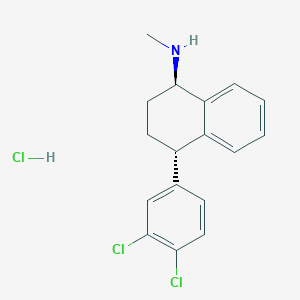

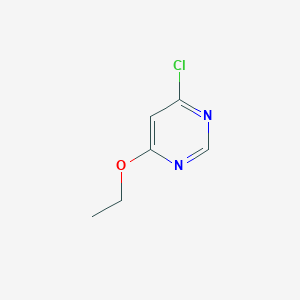

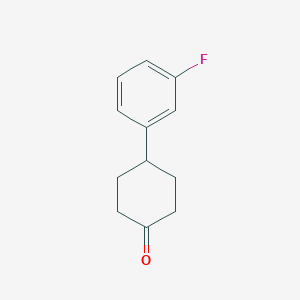

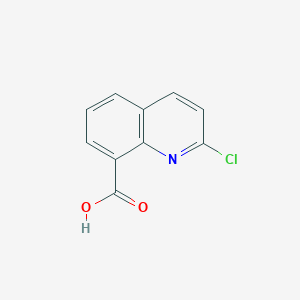

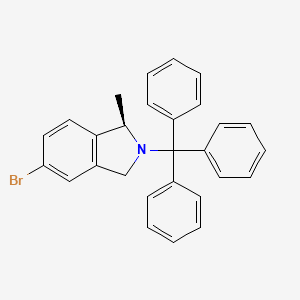

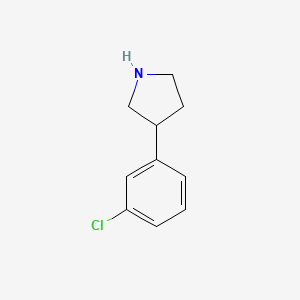

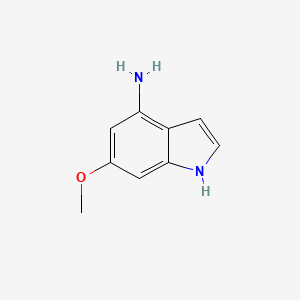

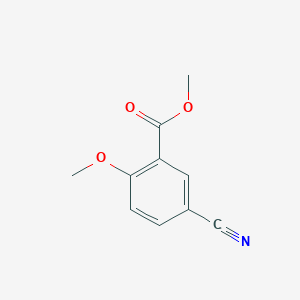

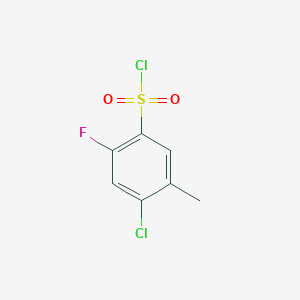

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)

![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)

![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)

![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)